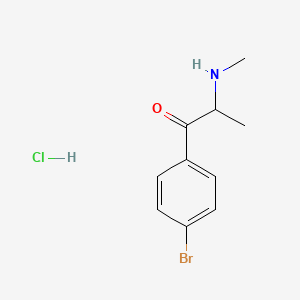

4-Bromomethcathinone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromomethcathinone (4-BMC, Brephedrone) is a psychoactive drug and research chemical of the phenethylamine, amphetamine, and cathinone chemical classes . It acts as a serotonin and norepinephrine reuptake inhibitor , but acts more like an antidepressant than a stimulant .

Molecular Structure Analysis

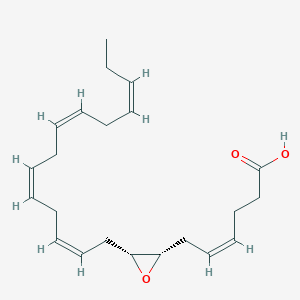

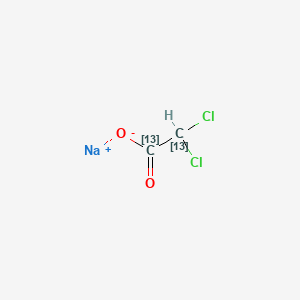

The molecular formula of 4-Bromomethcathinone hydrochloride is C10H12BrNO • HCl . The molecular weight is 278.6 g/mol . The SMILES representation is BrC1=CC=C (C (C (NC)C)=O)C=C1.Cl .Physical And Chemical Properties Analysis

4-Bromomethcathinone hydrochloride is a neat solid . It is soluble in DMF (5 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 5 mg/ml) .Aplicaciones Científicas De Investigación

Neuroscience Research

In neuroscience, 4-BMC HCl is utilized to study its effects as a serotonin and norepinephrine reuptake inhibitor . This helps in understanding its potential antidepressant-like effects and its impact on neurotransmitter systems .

Pharmacology

Pharmacologically, 4-BMC HCl is examined for its psychoactive properties . It acts similarly to other cathinones, influencing the pharmacokinetics and dynamics within the body, which is crucial for developing therapeutic agents or understanding substance abuse .

Toxicology Studies

Toxicology research uses 4-BMC HCl to understand its toxicological profile , including acute toxicity, genotoxicity, cardiotoxicity, and potential for endocrine disruption. This information is vital for risk assessment and management strategies related to new psychoactive substances .

Chemical Synthesis

In the field of chemical synthesis, 4-BMC HCl is a point of interest for synthesizing novel compounds. Researchers explore its reactivity and transformation into new molecules, contributing to the development of new materials or drugs .

Environmental Research

Environmental scientists study the impact of synthetic cathinones like 4-BMC HCl on ecosystems. They assess its stability, degradation, and potential environmental hazards, which is important for environmental monitoring and public health safety .

Mecanismo De Acción

Target of Action

4-Bromomethcathinone hydrochloride, also known as 4-BMC or Brephedrone, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the concentration of serotonin and norepinephrine in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

As a serotonin and norepinephrine reuptake inhibitor , 4-BMC binds to these transporters and inhibits their function . This inhibition prevents the reuptake of serotonin and norepinephrine into the presynaptic neuron, resulting in an increased concentration of these neurotransmitters in the synaptic cleft. The increased levels of serotonin and norepinephrine enhance their signaling, leading to various physiological effects .

Biochemical Pathways

It is known that the compound’s action on serotonin and norepinephrine reuptake can influence multiple downstream pathways related to mood regulation, alertness, and other cognitive functions .

Pharmacokinetics

Like other cathinones, it is likely that 4-bmc is rapidly absorbed and distributed in the body following administration .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by 4-BMC leads to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced mood, increased alertness, and other cognitive effects . 4-bmc acts more like an antidepressant than a stimulant .

Safety and Hazards

4-Bromomethcathinone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction . It may cause cancer . It is very toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLEEFTZLMGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethcathinone hydrochloride | |

CAS RN |

135333-27-6 |

Source

|

| Record name | 4-Bromomethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)